2-Amino-3-(2,6-dimethylphenyl)propanoic acid
Overview
Description
“2-Amino-3-(2,6-dimethylphenyl)propanoic acid” is a compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 . It is also known by its IUPAC name, (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for “2-Amino-3-(2,6-dimethylphenyl)propanoic acid” is 1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 . This indicates that the compound has a chiral center at the 2-position of the propanoic acid moiety .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-3-(2,6-dimethylphenyl)propanoic acid” include a molecular weight of 193.24 g/mol, a computed XLogP3-AA value of -0.7, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 193.110278721 g/mol, and the topological polar surface area is 63.3 Ų .
Scientific Research Applications
Structural Analysis: In a study by Gowda et al. (2009), the molecular structure of a closely related compound, N-(2,6-Dimethylphenyl)succinamic acid, was analyzed, revealing insights into the molecular packing and hydrogen bonding of these types of compounds (Gowda et al., 2009).
Polymorphism and Co-crystal Formation: Zhoujin et al. (2022) examined the polymorphism of 2-((2,6-Dichlorophenyl)amino)benzoic acid and its analogs, providing valuable information for the development of non-steroidal anti-inflammatory drugs (Zhoujin et al., 2022).
Drug Development: Asada et al. (2010) synthesized and evaluated 3-(2-aminocarbonylphenyl)propanoic acid analogs for their binding affinity and antagonist activity on EP3 receptors, contributing to rational drug design (Asada et al., 2010).
Antimicrobial Properties: Dokorou et al. (2004) explored phenylorganotin derivatives of 2-[(2,6-dimethylphenyl)amino]benzoic acid, revealing their potential as antimycobacterial agents (Dokorou et al., 2004).
Conformational Studies: Nitek et al. (2020) conducted crystal structure analyses of related compounds, shedding light on their conformational behaviors in different environments (Nitek et al., 2020).
Immunobiological Activity: Doláková et al. (2005) investigated 2-Amino-3-(purin-9-yl)propanoic acid derivatives for their immunostimulatory and immunomodulatory potency, enhancing the understanding of such compounds in biological systems (Doláková et al., 2005).
Chiral Separation Techniques: Ilisz et al. (2009) reported on the use of certain chiral stationary phases for the enantioseparation of beta-amino acids, including those related to 2-Amino-3-(2,6-dimethylphenyl)propanoic acid (Ilisz et al., 2009).
properties
IUPAC Name |
2-amino-3-(2,6-dimethylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOZHOWFAVBOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281551 | |
Record name | 2-amino-3-(2,6-dimethylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2,6-dimethylphenyl)propanoic acid | |
CAS RN |
132466-22-9 | |
Record name | 2-amino-3-(2,6-dimethylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.